

An In-depth Technical Guide to Medium 199 (M199)

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Compound of Interest		
Compound Name:	M199	
Cat. No.:	B608789	Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of cell culture media is fundamental to experimental success. Medium 199 (M199), developed by Morgan, Morton, and Parker in 1950, stands as a classic and versatile synthetic medium.[1] Originally formulated for the nutritional study of chick embryo fibroblasts, its applications have expanded to include the culture of various animal cells, virology, and vaccine production.[2][3] This guide provides a detailed overview of M199's composition, the function of its key components, and a practical experimental protocol for its use.

Core Composition of M199

M199 is a complex medium containing a wide array of amino acids, vitamins, inorganic salts, and other nutrients. A key feature of **M199** is the inclusion of purines and pyrimidines (adenine, guanine, hypoxanthine, thymine, and uracil), which are not found in many other basal media.[2] These components serve as precursors for nucleic acid synthesis, which is particularly beneficial for cells that may have limitations in their de novo nucleotide synthesis pathways.[4] [5][6]

The medium's formulation can vary, with two common balanced salt solutions: Earle's salts for use in a CO2-incubated environment, and Hanks' salts for use in ambient air.[2] The following tables provide a consolidated summary of the components found in typical **M199** formulations.

Table 1: Inorganic Salts in M199 Medium



Component	Concentration (mg/L)
CaCl2 (anhydrous)	200.00
Fe(NO3)3·9H2O	0.72
KCI	400.00
MgSO4 (anhydrous)	97.70
NaCl	6,800.00
NaHCO3	2,200.00
NaH2PO4·H2O	140.00

Table 2: Amino Acids in M199 Medium



Component	Concentration (mg/L)
L-Alanine	25.00
L-Arginine HCI	70.00
L-Aspartic Acid	30.00
L-Cysteine HCI·H2O	0.11
L-Cystine 2HCl	26.00
L-Glutamic Acid	75.00
L-Glutamine	100.00
Glycine	50.00
L-Histidine HCI·H2O	21.88
Hydroxy-L-proline	10.00
L-Isoleucine	20.00
L-Leucine	60.00
L-Lysine HCl	70.00
L-Methionine	15.00
L-Phenylalanine	25.00
L-Proline	40.00
L-Serine	25.00
L-Threonine	30.00
L-Tryptophan	10.00
L-Tyrosine 2Na·2H2O	57.87
L-Valine	25.00

Table 3: Vitamins in M199 Medium



Component	Concentration (mg/L)
Ascorbic Acid	0.05
Biotin	0.01
Calciferol (Vitamin D2)	0.10
D-Ca Pantothenate	0.01
Choline Chloride	0.50
Folic Acid	0.01
i-Inositol	0.05
Menadione (Vitamin K3)	0.01
Niacinamide	0.025
Nicotinic Acid	0.025
p-Aminobenzoic Acid	0.05
Pyridoxal HCl	0.025
Pyridoxine HCI	0.025
Riboflavin	0.01
Thiamine HCI	0.01
Vitamin A Acetate	0.14
dl-alpha-Tocopherol phosphate (Na)	0.01

Table 4: Other Components in M199 Medium



Component	Concentration (mg/L)
Adenine Sulfate	10.00
5-Adenylic Acid	0.20
ATP 2Na	1.00
Cholesterol	0.20
2-Deoxy-D-ribose	0.50
D-Glucose	1,000.00
Glutathione (reduced)	0.05
Guanine HCI	0.30
Hypoxanthine Na	0.35
Phenol Red	10.00
D-Ribose	0.50
Sodium Acetate	50.00
Thymine	0.30
Tween 80	20.00
Uracil	0.30
Xanthine Na	0.34

Experimental Protocol: Culturing Vero Cells in M199 Medium

This protocol outlines the general steps for the subculture of Vero cells, a continuous cell line derived from the kidney of an African green monkey, which are widely used in virology and vaccine production.[7][8]

Materials:



- M199 medium (with Earle's salts, supplemented with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL)
- Trypsin-EDTA solution (0.25%)
- Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+
- Sterile cell culture flasks (e.g., T-75)
- Sterile serological pipettes
- Sterile centrifuge tubes
- Humidified incubator (37°C, 5% CO2)
- Biological safety cabinet
- Inverted microscope
- Centrifuge

Procedure:

- Preparation of Complete Growth Medium:
 - To 500 mL of M199 base medium, aseptically add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL).
 - Store the complete medium at 2-8°C.
- · Cell Observation and Media Removal:
 - Examine the Vero cell monolayer in a T-75 flask under an inverted microscope to assess confluency (typically subcultured at 80-90% confluency).



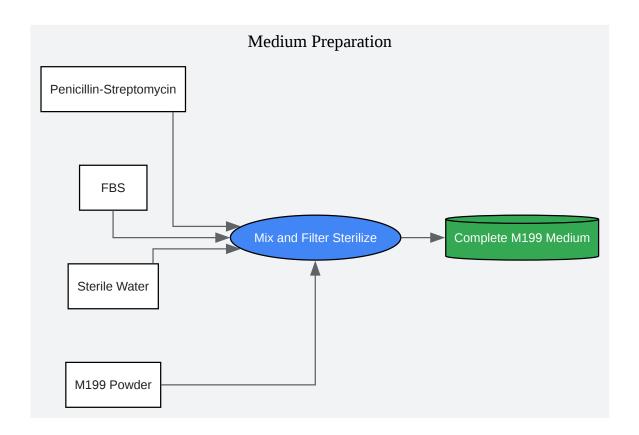
- Aseptically aspirate and discard the spent culture medium from the flask.
- · Washing the Cell Monolayer:
 - o Gently add 5-10 mL of DPBS to the flask to wash the cell monolayer.
 - Gently rock the flask to ensure the entire surface is washed.
 - Aspirate and discard the DPBS.
- Cell Dissociation with Trypsin-EDTA:
 - Add 3-5 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
 - Incubate the flask at 37°C for 2-5 minutes.
 - Observe the cells under the microscope. Once the cells are rounded and detached, gently tap the side of the flask to dislodge any remaining adherent cells.
- Inactivation of Trypsin:
 - Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
- · Cell Harvesting and Centrifugation:
 - Transfer the cell suspension to a sterile 15 mL centrifuge tube.
 - Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes.
- Resuspension and Seeding:
 - Aspirate and discard the supernatant.
 - Resuspend the cell pellet in a small volume (e.g., 5 mL) of fresh complete growth medium.
 - Determine the cell concentration using a hemocytometer or automated cell counter.



- Dilute the cell suspension to the desired seeding density (e.g., 2-5 x 10⁴ cells/cm²) in a new T-75 flask containing 15-20 mL of complete growth medium.
- Incubation:
 - Place the flask in a humidified incubator at 37°C with 5% CO2.

Visualizing the Workflow

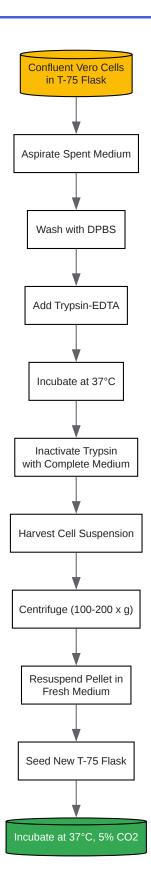
The following diagrams illustrate the key processes described in this guide.



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Preparation of complete M199 growth medium.





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Workflow for the subculture of Vero cells.



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